molecular formula C26H22N4O3S B2702964 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922665-57-4

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2702964
CAS RN: 922665-57-4
M. Wt: 470.55
InChI Key: GGWYYAWSZJOAIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Notably, a two-step one-pot process has been reported for the formation of α-X (X = Br or Cl) enamino ketones/esters using terminal carbonyl alkynes. Additionally, a solvent-controllable protocol yields 3-(2,5-dioxopyrrolidin-1-yl)acrylates . Further details on the synthetic pathways and conditions would require a thorough review of relevant literature.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These substances show excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a class of compounds related to the query compound, have been synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among the studied compounds, one demonstrated significant activity against all tests, including inhibiting Mycobacterium tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).

Synthesis and Characterization of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as pyrrolo[3,2-d]pyrimidines and thiazolopyrimidines, starting from specific precursors including benzothiazole derivatives, showcases the versatility of these chemical structures in organic synthesis. These compounds have potential applications in developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Activity

Compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a related structure, have been synthesized and tested for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential of such compounds in agricultural applications, providing a new avenue for pest control strategies (Fadda et al., 2017).

Anticancer Activity

Another research focus is the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have shown promising anticancer activity against several cancer cell lines. These findings highlight the therapeutic potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-2-17-7-6-11-21-24(17)28-26(34-21)29(16-19-9-3-4-14-27-19)25(33)18-8-5-10-20(15-18)30-22(31)12-13-23(30)32/h3-11,14-15H,2,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYYAWSZJOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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